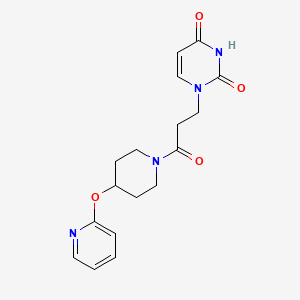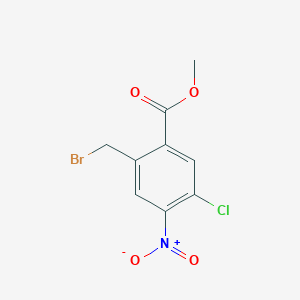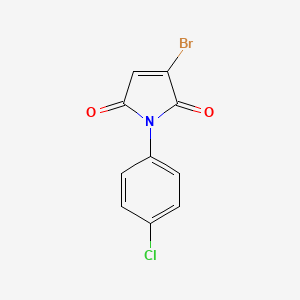
1-(2-Ethoxyphenyl)-3-(2-morpholino-2-(thiophen-3-yl)ethyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Ethoxyphenyl)-3-(2-morpholino-2-(thiophen-3-yl)ethyl)urea is a synthetic organic compound that belongs to the class of urea derivatives
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-(2-Ethoxyphenyl)-3-(2-morpholino-2-(thiophen-3-yl)ethyl)urea can be synthesized through a multi-step process involving the following key steps:
Formation of the Ethoxyphenyl Intermediate: The synthesis begins with the preparation of the 2-ethoxyphenyl intermediate. This can be achieved by reacting 2-ethoxyphenol with an appropriate halogenating agent, such as thionyl chloride, to form 2-ethoxyphenyl chloride.
Introduction of the Morpholino Group: The next step involves the introduction of the morpholino group. This can be done by reacting the 2-ethoxyphenyl chloride with morpholine in the presence of a base, such as triethylamine, to form 2-ethoxyphenylmorpholine.
Formation of the Thiophenyl Intermediate: The thiophenyl group can be introduced by reacting thiophene with an appropriate halogenating agent, such as bromine, to form 3-bromothiophene.
Coupling Reaction: The final step involves the coupling of the 2-ethoxyphenylmorpholine intermediate with the 3-bromothiophene intermediate in the presence of a coupling agent, such as palladium acetate, to form this compound.
Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Common industrial methods include the use of continuous flow reactors and automated synthesis systems to streamline the production process.
Análisis De Reacciones Químicas
Types of Reactions: 1-(2-Ethoxyphenyl)-3-(2-morpholino-2-(thiophen-3-yl)ethyl)urea undergoes various types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophenyl group, to form sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the urea moiety, leading to the formation of amines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Substitution reactions can be carried out using reagents such as alkyl halides and acyl chlorides in the presence of a base.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
1-(2-Ethoxyphenyl)-3-(2-morpholino-2-(thiophen-3-yl)ethyl)urea has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. It serves as a precursor for the development of novel materials and catalysts.
Biology: In biological research, the compound is studied for its potential as a bioactive molecule. It is investigated for its interactions with biological targets and its effects on cellular processes.
Medicine: The compound is explored for its potential therapeutic applications. It is evaluated for its activity against various diseases, including cancer and infectious diseases.
Industry: In the industrial sector, the compound is used in the development of specialty chemicals and advanced materials. It is also utilized in the formulation of coatings, adhesives, and polymers.
Mecanismo De Acción
The mechanism of action of 1-(2-ethoxyphenyl)-3-(2-morpholino-2-(thiophen-3-yl)ethyl)urea involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
1-(2-Ethoxyphenyl)-3-(2-morpholino-2-(thiophen-3-yl)ethyl)urea can be compared with other similar compounds, such as:
1-(2-Ethoxyphenyl)-3-(2-piperidino-2-(thiophen-3-yl)ethyl)urea: This compound has a piperidino group instead of a morpholino group, which may result in different chemical and biological properties.
1-(2-Methoxyphenyl)-3-(2-morpholino-2-(thiophen-3-yl)ethyl)urea: This compound has a methoxy group instead of an ethoxy group, which can influence its reactivity and interactions with biological targets.
1-(2-Ethoxyphenyl)-3-(2-morpholino-2-(furan-3-yl)ethyl)urea: This compound has a furan group instead of a thiophenyl group, which may affect its chemical stability and biological activity.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various scientific and industrial applications.
Propiedades
IUPAC Name |
1-(2-ethoxyphenyl)-3-(2-morpholin-4-yl-2-thiophen-3-ylethyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3O3S/c1-2-25-18-6-4-3-5-16(18)21-19(23)20-13-17(15-7-12-26-14-15)22-8-10-24-11-9-22/h3-7,12,14,17H,2,8-11,13H2,1H3,(H2,20,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCSAYCFFMSUZIN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)NCC(C2=CSC=C2)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![(2,4-Dimethylthiazol-5-yl)(4-(4-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2489403.png)
![6-Ethyl-2-(3-phenylpropanamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2489406.png)
![2-Bromo-5-methoxy-N-[2-methoxy-2-(5-methylthiophen-2-YL)ethyl]benzamide](/img/structure/B2489407.png)
![2-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-5-(2-oxo-2-phenylethoxy)-4H-pyran-4-one](/img/structure/B2489408.png)

![N-(4-amino-2-{[2-(4-methylpiperidin-1-yl)-2-oxoethyl]sulfanyl}-6-oxo-1,6-dihydropyrimidin-5-yl)benzamide](/img/structure/B2489412.png)
![Ethyl 3-(4-chlorophenyl)-5-(3,3-dimethylbutanamido)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2489414.png)




![N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-1-methyl-1H-imidazole-4-sulfonamide](/img/structure/B2489423.png)
![5-(pyridin-3-yl)-4-[3-(trifluoromethyl)phenyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B2489424.png)

